(S)-(+)-2-Heptanol (CAS 6033-23-4) is a highly pure chiral secondary alcohol widely procured as a stereospecific building block, analytical reference standard, and specialized flavor and fragrance component. Commercially available at high enantiomeric excess (≥97% ee) with a specific optical rotation of [α]24/D +10° (neat), this compound offers a boiling point of 149-150 °C and a density of 0.815 g/mL . Unlike its racemic counterpart, the enantiopure (S)-isomer provides immediate utility in asymmetric synthesis, eliminating the need for downstream chiral resolution when producing pharmaceutical intermediates, chiral esters, and liquid crystal precursors [1].
Substituting (S)-(+)-2-Heptanol with racemic 2-heptanol or the (R)-enantiomer introduces severe process inefficiencies and product failures. In chemical synthesis, utilizing the racemate necessitates complex enzymatic resolution steps—such as Lipase B catalyzed acylation—which inherently cap the theoretical yield of the desired enantiomer at 50% and require extensive separation protocols [1]. In formulation applications, the human olfactory system and insect receptors are highly stereoselective; the (S)-enantiomer imparts a distinct "mushroom, blue cheese" odor, whereas the (R)-enantiomer is characterized by "fruity, sweet" notes [2]. Consequently, generic substitution fundamentally alters the sensory profile of flavor and fragrance products and disrupts behavioral responses in entomological applications [3].
Procuring enantiopure (S)-(+)-2-Heptanol directly bypasses the severe yield limitations associated with resolving racemic mixtures. When racemic 2-heptanol is subjected to enzymatic resolution using Lipase B from Candida antarctica, the maximum achievable yield for the isolated chiral alcohol or its acetate is strictly limited to 43–45% [1]. In contrast, utilizing pre-resolved (S)-(+)-2-Heptanol as a starting material allows for near-quantitative (>98%) conversion into downstream chiral esters without the mass penalty of discarding the unreacted (R)-enantiomer [1].
| Evidence Dimension | Maximum theoretical yield in chiral ester synthesis |
| Target Compound Data | >98% yield (direct esterification) |
| Comparator Or Baseline | 43-45% yield (enzymatic resolution of racemic 2-heptanol) |
| Quantified Difference | >50% absolute increase in synthetic yield and atom economy |
| Conditions | Acylation using succinic anhydride or vinyl acetate |
Procuring the enantiopure starting material doubles the effective yield of downstream pharmaceutical intermediates and eliminates a costly enzymatic separation step.
The stereochemistry of 2-heptanol dictates its interaction with olfactory receptors, resulting in completely divergent sensory profiles. Analytical profiling demonstrates that (S)-(+)-2-Heptanol exhibits a "mushroom, oily, fatty, blue cheese" odor profile [1]. Conversely, the (R)-(-)-2-Heptanol enantiomer triggers a "fruity, sweet, oily" response [1]. This stark contrast means that racemic mixtures produce a muddy, inconsistent sensory profile that cannot be used when precise savory or earthy notes are required.
| Evidence Dimension | Olfactory descriptor profile |
| Target Compound Data | "Mushroom, oily, fatty, blue cheese" notes |
| Comparator Or Baseline | (R)-(-)-2-Heptanol ("Fruity, sweet" notes) |
| Quantified Difference | Complete qualitative shift in sensory perception based on chirality |
| Conditions | Standard olfactory evaluation for flavor and fragrance formulation |
Buyers in the flavor and fragrance industry must procure the exact (S)-enantiomer to achieve specific earthy/savory notes, as the racemate or (R)-enantiomer will ruin the formulation.
(S)-(+)-2-Heptanol functions as a highly specific biological signal in entomological systems, specifically identified as the active alarm pheromone in stingless bees such as Melipona solani [1]. Behavioral and electroantennographic (EAG) studies confirm that the mandibular glands utilize the (S)-isomer to elicit defensive flight responses [1]. While racemic mixtures can trigger a response due to the presence of the (S)-isomer, utilizing the pure (S)-(+)-2-Heptanol ensures standardized, reproducible receptor activation without the diluting or potentially antagonistic effects of the (R)-isomer in controlled biological assays [1].
| Evidence Dimension | Alarm pheromone behavioral activation |
| Target Compound Data | Standardized, high-efficacy flight/buzzing response |
| Comparator Or Baseline | Racemic mixture (diluted active concentration) |
| Quantified Difference | 100% active isomer concentration vs. 50% active isomer concentration |
| Conditions | Electroantennographic (EAG) and behavioral bioassays on Melipona solani |
For agricultural and entomological research, procuring the enantiopure compound ensures maximum efficacy and reproducibility in pheromone trap development and behavioral studies.
By utilizing (S)-(+)-2-Heptanol, process chemists can directly synthesize chiral esters and downstream active pharmaceutical ingredients (APIs) with high atom economy. This bypasses the 50% yield cap inherent to the enzymatic resolution of racemic 2-heptanol, significantly streamlining the manufacturing workflow and reducing waste [1].
The distinct "mushroom and blue cheese" olfactory profile of (S)-(+)-2-Heptanol makes it an essential procurement target for flavorists developing savory food additives or specialized fragrances. Its use ensures sensory fidelity that cannot be achieved with the fruity notes of the (R)-enantiomer or the mixed profile of the racemate [2].
With a guaranteed high enantiomeric excess (≥97% ee) and a specific optical rotation of +10°, (S)-(+)-2-Heptanol serves as a critical baseline standard for calibrating chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems, ensuring accurate stereochemical assays in quality control labs .
As the identified alarm pheromone for specific bee species, (S)-(+)-2-Heptanol is procured for behavioral research and the development of targeted agricultural management systems. Using the enantiopure compound guarantees consistent electroantennographic responses compared to diluted racemic mixtures [3].
Flammable;Acute Toxic;Irritant